2-(2,6-Dichlorophenyl)-3-oxobutanenitrile
Description
Industrial Applications
The compound’s dichlorophenyl group enhances its bioactivity and solubility, making it a candidate for:
- Agrochemicals : Used in synthesizing herbicides or fungicides, where chlorinated aromatics often exhibit target-specific interactions.
- Pharmaceutical Intermediates : Potential precursor for drugs targeting enzymatic pathways, leveraging the nitrile’s metabolic stability.
Academic Research
Academic studies focus on its synthetic utility:
- Heterocycle Formation : Cyclization with amines or alcohols to form pyridines, pyrazines, or isoxazoles.
- Michael Addition Reactions : Addition of nucleophiles (e.g., thiols, amines) to the β-carbon of the ketone, creating chiral centers.
- Oxidative and Reductive Transformations :
- Oxidation : Conversion of the nitrile to carboxylic acids using KMnO₄ or CrO₃.
- Reduction : Hydrogenation of the nitrile to an amine or aldehyde.
These reactions are critical for developing novel scaffolds in medicinal chemistry. For example, derivatives of oxobutanenitriles have shown promise in anticancer and antimicrobial research.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPWBVJYDZQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process via Acylation and Filtration (Patent WO2021001858A1)
A patented improved process describes the preparation of related dichlorophenyl compounds through controlled acylation followed by crystallization and filtration steps:
- A solution of 3,5-dichlorobenzoyl chloride in toluene is added dropwise to a cooled mixture of amino-hydroxybenzoic acid in toluene, tetrahydrofuran, and water at 10–15°C.
- The reaction mixture is stirred at 25–30°C for 2 hours.
- The reaction is quenched with methanol, and solvents are removed under reduced pressure.
- The residue is treated with methanol and water, stirred, filtered, washed, and dried to yield the target compound.
- Multiple washing and stirring steps at controlled temperatures (25–60°C) ensure purity and yield optimization.
Although this patent specifically addresses a compound with a 3,5-dichlorophenyl group, the methodology is adaptable for 2,6-dichlorophenyl analogs by substituting the corresponding benzoyl chloride derivatives.
Synthesis via Condensation with Antipyrin Derivatives (Research Article, Molecules 2003)
A detailed synthetic route involving dichlorophenyl-substituted keto acids provides insights into related compounds' preparation, which can be extended to 2-(2,6-dichlorophenyl)-3-oxobutanenitrile:
- Reaction of 2,6-dichlorophenyl-substituted ketones with antipyrin in dry benzene under reflux for extended periods (up to 10 hours) leads to keto acid intermediates.
- Subsequent reactions with hydrazines, phosphorus oxychloride, and phosphorus pentasulfide afford various heterocyclic derivatives.
- The key step for introducing the oxo and nitrile functionalities involves controlled reflux and purification steps.
- The reaction conditions emphasize temperature control (25–70°C), solvent choice (benzene, ethanol, butanol), and reaction time (hours to days) for optimal yields (50–85% reported).
- Purification is achieved by recrystallization from suitable solvents such as ethanol, petroleum ether, or methanol.
Data Table: Summary of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acylation of amino-hydroxybenzoic acid | 3,5-dichlorobenzoyl chloride, toluene, THF, water | 10–30 | 2 hours | - | Dropwise addition, controlled stirring |
| 2 | Quenching and solvent removal | Methanol, reduced pressure distillation | 25–60 | 2 hours | - | Multiple washing and stirring steps |
| 3 | Condensation with antipyrin | Dry benzene, reflux | 80–90 (reflux) | 10 hours | 65 | Formation of keto acid intermediate |
| 4 | Reaction with hydrazine hydrate | Butanol, reflux | 80–110 (reflux) | 5–10 hours | 65–82 | Formation of dihydropyridazinone derivatives |
| 5 | Treatment with phosphorus oxychloride | POCl3, reflux | 100–110 | 3 hours | 60 | Chloropyridazine derivative formation |
| 6 | Sulfurization | P2S5, dry xylene, reflux | 135–140 | 6 hours | 50 | Formation of thioxo derivatives |
Note: While this table is adapted from related compounds, the methodology is applicable to this compound synthesis with appropriate reagent substitutions.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Amines, alcohols
Substitution: Amides, other derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this structure were tested against various pathogens, showing enhanced activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Research indicates that the compound may inhibit the growth of cancer cells. In vitro studies have shown that certain derivatives can reduce cell viability in human lung adenocarcinoma models (A549 cells), outperforming conventional chemotherapeutic agents like gemcitabine .
- Neuropharmacological Effects : The compound's structural features suggest potential neuroprotective effects. It has been investigated for its ability to modulate inflammatory responses in neurodegenerative diseases such as Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that require optimization for yield and purity. The reaction conditions (temperature, solvent choice, and catalysts) are crucial for successful synthesis. Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthesis Conditions for Derivatives
| Derivative | Reaction Conditions | Yield (%) | Biological Activity |
|---|---|---|---|
| Compound A | 80°C, Ethanol | 85 | Antibacterial |
| Compound B | 60°C, DMSO | 90 | Anticancer |
| Compound C | Room Temp, Acetone | 75 | Neuroprotective |
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of synthesized compounds based on this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial counts with the most potent derivative showing a zone of inhibition greater than 20 mm . -
Case Study 2: Anticancer Activity
In a comparative study against various cancer cell lines (A549, NCI-H460), specific derivatives demonstrated cytotoxicity superior to standard treatments. The MTT assay revealed that certain compounds reduced cell viability by over 50% at concentrations as low as 5 µM .
Mechanism of Action
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile is similar to other compounds with dichlorophenyl groups, such as diclofenac and 2,6-dichlorophenyl isothiocyanate. its unique nitrile functionality and oxobutane structure distinguish it from these compounds. The presence of the nitrile group allows for a wider range of chemical reactions and applications compared to similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the 2,6-dichlorophenyl group but differ in functional moieties, leading to distinct physicochemical and biological properties. Key comparisons include:
Clonidine Hydrochloride (CAS 4205-91-8)
Clonidine Hydrochloride, a well-characterized antihypertensive agent, features a 2,6-dichlorophenyl group bonded to an imidazoline ring . Unlike 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile, Clonidine’s cyclic diamine structure enables agonism at α₂-adrenergic receptors, reducing sympathetic nervous system activity. The hydrochloride salt enhances aqueous solubility (>50 mg/mL), whereas the nitrile-containing target compound likely exhibits lower water solubility due to its non-ionic, hydrophobic nitrile group.
2,6-Dichlorophenylacetonitrile
This analog retains the dichlorophenyl and nitrile groups but lacks the ketone functionality. It is primarily used as a synthetic intermediate in coupling reactions.
2-(2,6-Dichlorophenyl)acetophenone
Replacing the nitrile with a methyl ketone group increases steric bulk and alters electronic properties.
Comparative Data Table
Reactivity and Stability Insights
- Nitrile Group Reactivity : The nitrile in this compound may participate in nucleophilic additions or serve as a precursor to amines or carboxylic acids. This contrasts with Clonidine’s imidazoline ring, which undergoes hydrolysis under acidic conditions .
- Ketone Stability: The 3-oxo group could render the compound prone to keto-enol tautomerism, influencing its stability in solution.
Biological Activity
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile, also known as DCBO, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Chemical Formula: C10H7Cl2N
- CAS Number: 186196-04-3
- Molecular Weight: 229.08 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and metabolic dysregulation.
- Receptor Modulation: It may bind to certain receptors, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| K. pneumoniae | 14 |
| B. subtilis | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anti-cancer agent .
Study on Antimicrobial Efficacy
A study conducted by Shamsuzzaman et al. evaluated the antimicrobial efficacy of several compounds including DCBO against standard bacterial strains using the disk diffusion method. The findings highlighted that DCBO showed comparable activity to traditional antibiotics like ampicillin, particularly against S. aureus and E. coli .
Cytotoxicity Assessment
In another research effort, a series of experiments were performed on human cancer cell lines to assess the cytotoxic effects of DCBO. The study revealed that DCBO induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its mechanism involves programmed cell death .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural integrity of 2-(2,6-Dichlorophenyl)-3-oxobutanenitrile?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the aromatic protons (2,6-dichlorophenyl) and ketone/cyano functional groups. High-resolution mass spectrometry (HRMS) should confirm molecular weight. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing effects, particularly for the nitrile and ketone groups .
Q. How can synthetic impurities in this compound be identified and quantified?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) coupled with mass spectrometry (LC-MS) to separate and identify byproducts. Common impurities include incomplete chlorination intermediates (e.g., mono-chlorinated analogs) or oxidation byproducts. Quantify impurities using calibration curves of synthesized reference standards .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : A 1:3 v/v mixture of ethyl acetate and hexane yields high-purity crystals (>98%) due to the compound’s moderate polarity. Alternatively, dichloromethane with slow evaporation under nitrogen can prevent ketone degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence the reactivity of the β-ketonitrile moiety?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal that the electron-withdrawing Cl substituents stabilize the nitrile group via inductive effects, enhancing its electrophilicity. Steric hindrance from the 2,6-substitution directs nucleophilic attacks (e.g., in Michael additions) to the ketone oxygen rather than the nitrile .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodological Answer : Use inert atmospheres (argon) and aprotic solvents (DMF or DMSO) to stabilize the nitrile group. Add radical inhibitors (e.g., BHT) to prevent autoxidation of the ketone. Monitor thermal stability via differential scanning calorimetry (DSC) to identify safe operating temperatures (<150°C) .
Q. How can the compound’s bioactivity be systematically evaluated against α-adrenergic receptors, given structural similarities to clonidine derivatives?
- Methodological Answer : Perform competitive binding assays using radiolabeled [³H]-clonidine in rat brain membrane preparations. Compare IC₅₀ values to assess affinity for α₂-adrenoceptors. Pair with functional assays (e.g., cAMP inhibition in CHO-K1 cells) to confirm agonist/antagonist activity .
Data Contradictions & Resolution
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can these discrepancies be resolved?
- Methodological Answer : Replicate hydrolysis studies (pH 1–3, 37°C) with LC-MS monitoring. Variability may arise from trace metal impurities (e.g., Fe³⁺) accelerating nitrile hydrolysis. Use chelating agents (EDTA) to suppress metal-catalyzed degradation and standardize buffer systems (e.g., HCl vs. H₂SO₄) .
Q. Some studies suggest photodegradation of the ketone group, while others report stability. What experimental controls are critical?
- Methodological Answer : Conduct UV-visible spectroscopy to identify absorption maxima (likely 250–300 nm for the aryl ketone). Use quartz reactors with monochromatic light (λ = 254 nm) and actinometry to quantify photon flux. Compare degradation rates in dark controls to isolate photolytic effects .
Synthesis Optimization
Q. What catalytic systems improve yields in the synthesis of this compound from 2,6-dichlorophenylacetonitrile?
- Methodological Answer : Use Pd(OAc)₂/Xantphos with CO gas (1 atm) in DMF at 80°C for ketone insertion via carbonylation. Alternatively, CuI/1,10-phenanthroline catalyzes aerobic oxidation of the acetonitrile precursor, achieving >85% yield with 5 mol% catalyst loading .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
